molecular formula C16H14Cl4N2O B5194512 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide

2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide

Cat. No. B5194512
M. Wt: 392.1 g/mol
InChI Key: UMFAJPNKQKDJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide, also known as TCMTB, is a synthetic organic compound that belongs to the family of benzamides. It is a white crystalline powder with a molecular formula of C14H10Cl4N2O and a molecular weight of 356.05 g/mol. TCMTB is commonly used as a biocide and fungicide in various industrial applications, including leather processing, wood preservation, and paper manufacturing.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in the target microorganisms. 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has been shown to disrupt the cell membrane integrity, leading to cell death and inhibition of growth.
Biochemical and Physiological Effects:
2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has been shown to have a range of biochemical and physiological effects on various organisms. It has been shown to induce oxidative stress and DNA damage in human cells, as well as disrupt mitochondrial function and inhibit ATP production. In animal studies, 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has been shown to cause liver and kidney damage, as well as neurotoxicity and reproductive toxicity.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against a wide range of microorganisms. However, its toxicity and potential side effects must be carefully considered when designing experiments, and appropriate safety precautions must be taken to minimize the risk of exposure.

Future Directions

There are several potential future directions for research on 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide, including the development of new antimicrobial agents based on its structure and mechanism of action, as well as the investigation of its potential applications in other fields, such as cancer research and drug delivery. Further studies are also needed to fully understand the toxicological effects of 2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide and to develop appropriate safety guidelines for its use in various industrial and research applications.

Synthesis Methods

2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide can be synthesized through a multi-step process involving the reaction of 3-methyl-aniline with 2-chloroethyl isocyanate, followed by the reaction of the resulting intermediate with 2,2,2-trichloroacetyl chloride. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has been extensively studied for its biocidal properties and its potential applications in various fields of research. It has been shown to exhibit strong antifungal and antibacterial activities against a wide range of microorganisms, making it a promising candidate for use in the development of new antimicrobial agents.

properties

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O/c1-10-5-4-6-11(9-10)21-15(16(18,19)20)22-14(23)12-7-2-3-8-13(12)17/h2-9,15,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFAJPNKQKDJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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